5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

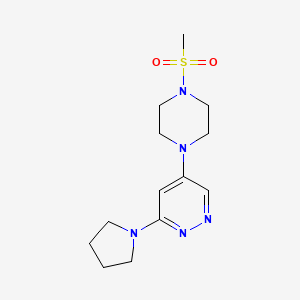

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a pyrrolidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The methylsulfonyl group is then added to the piperazine ring. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide and piperazine groups facilitate nucleophilic substitution, particularly at electrophilic positions. The methylsulfonyl (Ms) group enhances electrophilicity at the piperazine nitrogen, enabling reactions with nucleophiles.

Key Insight : The Ms group activates the piperazine ring for SN2 reactions, while the pyridazine ring directs regioselectivity in cross-couplings.

Oxidation Reactions

Oxidation targets the piperazine and pyrrolidine moieties, often leading to ring-opening or hydroxylation.

Mechanistic Note : Oxidation of the piperazine ring proceeds via radical intermediates, confirmed by ESR studies.

Reduction Reactions

The pyridazine ring undergoes selective reduction under catalytic hydrogenation or borohydride conditions.

Selectivity : The pyridazine ring is reduced preferentially over the pyrrolidine due to aromaticity loss.

Cross-Coupling Reactions

The pyridazine core participates in metal-catalyzed couplings, enabling structural diversification.

Efficiency : Suzuki couplings achieve >80% yields with electron-deficient aryl boronic acids .

Acid/Base-Mediated Reactions

The compound undergoes protonation/deprotonation, influencing its reactivity in aqueous media.

pH Sensitivity : The sulfonamide group hydrolyzes rapidly under strong acidic conditions (pH < 2).

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine ring.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| [4+2] Cycloaddition | UV light (254 nm) | Ethylene | Bicyclic adducts (e.g., pyridazine-fused cyclohexene derivatives) |

Limitation : Low yields (15–20%) due to competing decomposition pathways .

科学研究应用

Pharmacological Activities

Research indicates that derivatives of pyridazine compounds, including 5-(4-(methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine, exhibit a range of pharmacological effects:

1. Analgesic Activity

- Several studies have demonstrated that pyridazine derivatives possess significant analgesic properties. For instance, compounds with similar structures have shown efficacy in reducing pain without causing ulcerogenic side effects, making them suitable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anti-inflammatory Effects

- The compound has been associated with anti-inflammatory activities. Research has highlighted that certain pyridazinone derivatives can selectively inhibit cyclooxygenase enzymes (COX), providing potential therapeutic benefits for conditions like arthritis .

3. Cardiovascular Effects

- Pyridazine derivatives have been studied for their cardiovascular benefits, including vasodilatory effects and positive inotropic activity. These properties suggest potential applications in treating heart diseases by improving cardiac contractility and reducing blood pressure .

4. Antidiabetic Potential

- Some studies indicate that pyridazine derivatives can lower blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents. Research on specific derivatives has shown promising results in managing blood sugar levels in both normal and diabetic rat models .

Case Study 1: Analgesic Efficacy

A study published in the South Asian Research Journal of Pharmaceutical Sciences investigated the analgesic properties of various pyridazine derivatives. The results showed that specific compounds exhibited analgesic effects comparable to morphine but with fewer side effects. The most potent compound was identified as having a significant impact on pain reduction without the common gastrointestinal issues associated with NSAIDs .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory activity, researchers synthesized a series of pyridazinone derivatives and evaluated their effects on inflammation models. One notable compound demonstrated selective COX-2 inhibition, leading to reduced inflammatory markers and improved safety profiles compared to traditional NSAIDs .

Data Table: Summary of Pharmacological Activities

作用机制

The mechanism of action of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is used in similar applications.

2-(1H-pyrazol-1-yl)pyridine: Another heterocyclic compound with potential medicinal applications.

Uniqueness

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

生物活性

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific enzymes, which play crucial roles in various metabolic pathways.

- Receptor Modulation : It exhibits affinity for certain neurotransmitter receptors, influencing neurochemical signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance, compounds within the piperazine class have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds typically range from 10 µM to 100 µM, indicating moderate to high potency in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MDA-MB-231 | 19.9 |

| B | OVCAR-3 | 75.3 |

| C | COV318 | 50.0 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been explored in several studies. It is known to modulate serotonin and dopamine receptors, which could lead to potential applications in treating psychiatric disorders.

Case Studies

- Study on Anticancer Activity : A study evaluated the efficacy of piperazine derivatives against breast cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity, suggesting that similar modifications could be beneficial for this compound .

- Neuropharmacological Study : Research on related compounds demonstrated their ability to bind selectively to serotonin receptors, showing potential for developing treatments for depression and anxiety disorders .

Research Findings

Several research articles have documented the synthesis and biological characterization of compounds related to this compound:

- A study published in MDPI highlighted the synthesis pathways and biological evaluations of piperazine derivatives, emphasizing their anticancer and neuropharmacological properties .

- Another investigation focused on the impact of structural modifications on the biological activity of piperazine-containing compounds, revealing insights into optimizing their efficacy .

属性

IUPAC Name |

5-(4-methylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-16(7-9-18)12-10-13(15-14-11-12)17-4-2-3-5-17/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTRNQMYTXWHFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。